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molecular formula C4H4ClN3O2 B1417560 4-Chloro-3-methyl-5-nitro-1H-pyrazole CAS No. 512810-26-3

4-Chloro-3-methyl-5-nitro-1H-pyrazole

Cat. No. B1417560
M. Wt: 161.55 g/mol
InChI Key: RVRMXEGIHGSLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08809344B2

Procedure details

Nitropyrazole 9 (10.0 g, 78.68 mmol) was dissolved in a mixture of chloroform (500 mL) with 1 drop DMF. To this was added sulfuryl chloride (9.60 mL, 14.33 g, 118.0 mmol) and the mixture heated to reflux for 20 hour at 115° C. external temperature. After additional 48 hours stirring at ambient temperature the mixture was evaporated to dryness in vacuo, dichloromethane (250 mL) added and the solution again evaporated in vacuo. Crude 15 was purified by column chromatography (1 kg SiO2, 0-10% methanol in DCM) yielding pure 15 (11.7 g, 72.42 mmol, 92%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
9.6 mL
Type
reactant
Reaction Step Two
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[C:5]([N+:7]([O-:9])=[O:8])[NH:4][N:3]=1.S(Cl)([Cl:13])(=O)=O>C(Cl)(Cl)Cl.CN(C=O)C>[Cl:13][C:6]1[C:2]([CH3:1])=[N:3][NH:4][C:5]=1[N+:7]([O-:9])=[O:8]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=NNC(=C1)[N+](=O)[O-]
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Two
Name
Quantity
9.6 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Stirring
Type
CUSTOM
Details
After additional 48 hours stirring at ambient temperature the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness in vacuo, dichloromethane (250 mL)
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
the solution again evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
Crude 15 was purified by column chromatography (1 kg SiO2, 0-10% methanol in DCM)

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
ClC=1C(=NNC1[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 72.42 mmol
AMOUNT: MASS 11.7 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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